molecular formula C12H22N2O3 B6169774 rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate CAS No. 2714411-97-7

rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate

Cat. No. B6169774
CAS RN: 2714411-97-7
M. Wt: 242.3
InChI Key:
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Description

“rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate” is a chemical compound with the CAS Number: 1932814-26-0 . It has a molecular weight of 256.35 . The IUPAC name for this compound is tert-butyl (((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)methyl)carbamate . The compound is stored at a temperature of 4°C and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety measures should be taken while handling this compound.

Relevant Papers Unfortunately, the search results do not provide links to specific peer-reviewed papers related to this compound. For a comprehensive understanding of this compound, it is recommended to search scientific databases such as PubMed, ScienceDirect, or ACS Publications using the compound’s name or CAS number: 1932814-26-0 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate involves the protection of an amine group, followed by a cyclization reaction to form the pyrano[3,4-c]pyrrole ring system. The final step involves the deprotection of the tert-butyl group.", "Starting Materials": [ "tert-butyl carbamate", "3,4-dihydro-2H-pyran", "ethyl acetoacetate", "sodium hydride", "ethyl bromoacetate", "ammonium chloride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Protection of amine group by reacting tert-butyl carbamate with ethyl bromoacetate in the presence of sodium hydride to form tert-butyl N-(ethoxycarbonyl)carbamate.", "Step 2: Cyclization reaction by reacting tert-butyl N-(ethoxycarbonyl)carbamate with 3,4-dihydro-2H-pyran in the presence of acetic acid to form rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate.", "Step 3: Deprotection of tert-butyl group by reacting rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate with ammonium chloride in ethanol to form the final product." ] }

CAS RN

2714411-97-7

Product Name

rac-tert-butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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